2,6-Bis((dimethylamino)methyl)cyclohexanone is a bicyclic organic compound with the molecular formula . It features a cyclohexanone core with two dimethylaminomethyl substituents at the 2 and 6 positions. This structural configuration contributes to its unique chemical properties, making it relevant in various chemical and biological contexts.
The compound is characterized by its relatively high boiling point of approximately 285.6 °C at 760 mmHg, and a density of about 0.941 g/cm³ . Its chemical structure allows for significant reactivity, particularly in nucleophilic substitution and redox reactions.
These reactions highlight the compound's versatility and potential utility in synthetic organic chemistry.
Research indicates that 2,6-Bis((dimethylamino)methyl)cyclohexanone exhibits notable biological activity. Its interaction with molecular targets such as enzymes and receptors suggests potential pharmacological applications. The dimethylamino groups enhance its ability to engage in hydrogen bonding and electrostatic interactions, which may influence its binding affinity to biological targets. Studies have demonstrated that derivatives of this compound can exhibit varying degrees of antimicrobial and anticancer activities .
The synthesis of 2,6-Bis((dimethylamino)methyl)cyclohexanone predominantly employs the Mannich reaction, where cyclohexanone reacts with formaldehyde and dimethylamine hydrochloride in the presence of glacial acetic acid as a solvent. The process typically involves:
This method is efficient, yielding substantial amounts of the desired product while allowing for further derivatization.
2,6-Bis((dimethylamino)methyl)cyclohexanone finds applications in various fields:
Interaction studies involving 2,6-Bis((dimethylamino)methyl)cyclohexanone have focused on its binding mechanisms with various biological targets. These studies often utilize techniques such as NMR spectroscopy and fluorescence assays to elucidate the nature of these interactions. The results indicate that changes in pH can significantly affect the compound's behavior, influencing its solubility and reactivity .
Several compounds share structural or functional similarities with 2,6-Bis((dimethylamino)methyl)cyclohexanone. Here are some notable examples:
| Compound Name | Similarity Index | Notable Features |
|---|---|---|
| 4-(Dimethylamino)cyclohexanone | 0.72 | Contains a single dimethylamino group; simpler structure |
| N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide | 0.64 | Different functional groups; used in medicinal chemistry |
| 4-Aminocyclohexanone hydrochloride | 0.61 | Amino group instead of dimethylamino; different reactivity |
| 1-(Dimethylamino)-2-methylpentan-3-one | 0.90 | Similar amine functionality; branched structure |
| 3-Methylpiperidin-4-one hydrochloride | 0.81 | Piperidine ring; used in similar biological contexts |
The uniqueness of 2,6-Bis((dimethylamino)methyl)cyclohexanone lies in its bicyclic structure combined with dual dimethylaminomethyl groups, which enhances its reactivity and potential biological activity compared to these similar compounds.
The thermochemical properties of 2,6-Bis((dimethylamino)methyl)cyclohexanone provide fundamental insights into its molecular stability and phase behavior under varying temperature conditions. The compound exhibits a boiling point of 285.6°C at 760 mmHg, indicating significant intermolecular forces attributed to the presence of both carbonyl and tertiary amine functionalities [1]. This elevated boiling point reflects the compound's molecular complexity and the influence of nitrogen-containing substituents on thermal stability.
The melting point data for this compound remains unreported in the literature, representing a gap in the thermochemical characterization [1]. However, the compound demonstrates a density of 0.941 g/cm³ at standard conditions, suggesting a relatively compact molecular packing arrangement [1]. The flash point of 101.1°C indicates moderate thermal stability and provides critical safety parameters for handling and storage protocols [1].
Vapor pressure measurements reveal a value of 0.00278 mmHg at 25°C, indicating low volatility at ambient temperatures [1]. This property is consistent with the compound's molecular weight of 212.33 g/mol and the presence of polar functional groups that enhance intermolecular interactions [2]. The refractive index of 1.471 provides additional confirmation of the compound's optical properties and molecular polarizability [1].
| Property | Value | Temperature Conditions | Reference |
|---|---|---|---|
| Boiling Point | 285.6°C | 760 mmHg | ChemSrc Database [1] |
| Melting Point | Not Available | - | ChemSrc Database [1] |
| Density | 0.941 g/cm³ | 25°C | ChemSrc Database [1] |
| Flash Point | 101.1°C | Standard Conditions | ChemSrc Database [1] |
| Vapor Pressure | 0.00278 mmHg | 25°C | ChemSrc Database [1] |
| Refractive Index | 1.471 | Standard Conditions | ChemSrc Database [1] |
The solubility profile of 2,6-Bis((dimethylamino)methyl)cyclohexanone demonstrates selective compatibility with various solvent systems, reflecting the compound's amphiphilic character. The compound exhibits water solubility when present as the hydrochloride salt derivative, indicating that protonation of the tertiary amine groups enhances hydrophilic character [3]. This pH-dependent solubility behavior is characteristic of basic nitrogen-containing compounds and provides important considerations for formulation and analytical applications.
In polar protic solvents, the compound shows limited solubility in ethanol and methanol, with slight solubility observed in both systems [3]. This restricted dissolution in alcoholic media suggests moderate hydrogen bonding capacity and indicates that the compound's lipophilic cyclohexanone core dominates its solubility behavior over the polar amine substituents. The compound demonstrates slightly better compatibility with polar aprotic solvents such as dimethyl sulfoxide and moderate solubility in halogenated solvents like chloroform [3].
The compound's compatibility with organic solvents generally follows the principle of "like dissolves like," with good solubility observed in non-polar organic media [4]. The XLogP3-AA value of 1.1 indicates moderate lipophilicity, suggesting balanced partitioning behavior between aqueous and organic phases [2]. This property profile makes the compound suitable for various extraction and purification procedures.
| Solvent System | Solubility Classification | Mechanism | Applications |
|---|---|---|---|
| Water | Soluble (as HCl salt) | Ionic interactions | Aqueous formulations [3] |
| Ethanol | Slightly Soluble | Limited hydrogen bonding | Extraction procedures [3] |
| Methanol | Slightly Soluble | Polar protic interactions | Analytical applications [3] |
| Chloroform | Slightly Soluble | Dipole interactions | Organic synthesis [3] |
| Dimethyl Sulfoxide | Slightly Soluble | Polar aprotic solvation | Reaction medium [3] |
| Organic Solvents | Good Solubility | Hydrophobic interactions | General synthesis [4] |
The spectroscopic characterization of 2,6-Bis((dimethylamino)methyl)cyclohexanone provides comprehensive structural identification through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the compound's molecular architecture and substitution patterns.
In proton nuclear magnetic resonance spectroscopy, the dimethylamino groups exhibit characteristic singlet resonances in the range of δ 2.2-2.4 ppm, corresponding to the twelve equivalent methyl protons attached to the nitrogen atoms [5]. The cyclohexanone ring protons appear as complex multiplets in the aliphatic region, with the methylene protons adjacent to the carbonyl carbon showing distinct chemical shift patterns due to the electron-withdrawing effect of the ketone functionality [5]. The methylene protons connecting the amine groups to the cyclohexanone ring typically resonate as doublets or triplets, depending on the coupling patterns with adjacent protons.
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification of the carbonyl carbon, which appears in the characteristic ketone region at approximately δ 190-210 ppm [5]. The quaternary carbon atoms bearing the dimethylaminomethyl substituents show distinct chemical shifts that differentiate them from unsubstituted ring carbons. The N-methyl carbons appear as sharp signals in the aliphatic region, typically around δ 45-50 ppm.
Infrared spectroscopy reveals the compound's functional group profile through characteristic absorption bands. The carbonyl stretch appears as a strong, sharp absorption at approximately 1660 cm⁻¹, confirming the presence of the ketone functionality [5]. The tertiary amine groups contribute to the compound's infrared signature through C-N stretching vibrations and methyl deformation modes. The absence of broad O-H or N-H stretching bands confirms the tertiary nature of the amine substituents.
Ultraviolet-visible spectroscopy provides information about the compound's electronic transitions and chromophoric properties. The carbonyl group contributes to absorption in the UV region, typically showing λmax values around 280-290 nm for the n→π* transition [5]. The presence of the dimethylamino groups may influence the electronic properties through their electron-donating character, potentially affecting the carbonyl absorption characteristics.
| Spectroscopic Technique | Characteristic Features | Diagnostic Values | Structural Information |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Dimethylamino singlets | δ 2.2-2.4 ppm | Amine substitution pattern [5] |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | δ 190-210 ppm | Ketone confirmation [5] |
| Infrared Spectroscopy | Carbonyl stretch | 1660 cm⁻¹ | Functional group identification [5] |
| Ultraviolet-Visible | n→π* transition | 280-290 nm | Electronic properties [5] |
| Mass Spectrometry | Molecular ion | m/z 212 | Molecular weight confirmation [2] |
The electrochemical behavior of 2,6-Bis((dimethylamino)methyl)cyclohexanone encompasses both oxidative and reductive processes, reflecting the compound's dual functionality as both a ketone and a tertiary amine system. The compound's redox properties are fundamentally influenced by the presence of two distinct electroactive centers: the carbonyl group susceptible to reduction and the tertiary amine groups prone to oxidation.
The ketone functionality exhibits characteristic electrochemical reduction behavior, with the carbonyl group typically undergoing single-electron transfer processes at potentials ranging from -1.5 to -2.0 V versus saturated calomel electrode [6] [7]. This reduction process initially forms a ketyl radical intermediate, which can undergo further reduction or protonation depending on the experimental conditions [7]. The reduction mechanism is highly dependent on the electrode material, with platinum and glassy carbon electrodes showing different kinetic behaviors [8].
The tertiary amine groups demonstrate oxidative electrochemical behavior at positive potentials, typically in the range of +0.8 to +1.2 V versus saturated calomel electrode [9]. The oxidation process involves single-electron transfer from the nitrogen lone pair, generating amine radical cations that can undergo subsequent deprotonation to form α-amino radicals [10]. This oxidation behavior is influenced by the steric and electronic environment around the nitrogen atoms, with the dimethylamino groups showing characteristic oxidation patterns consistent with tertiary aliphatic amines [9].
The compound's electrochemical behavior exhibits significant pH dependence, with optimal electrochemical activity observed in the pH range of 7-9 [11]. This pH sensitivity reflects the acid-base equilibrium of the tertiary amine groups and the influence of proton availability on the reduction processes. The compound demonstrates compatibility with various electrode materials, including platinum, glassy carbon, and gold electrodes, with each material showing distinct kinetic characteristics [8].
The electrochemical properties are further influenced by the electrolyte system, with both aqueous and non-aqueous media providing viable reaction environments [6]. The ionic strength of the electrolyte solution affects the compound's electrochemical behavior through changes in solution conductivity and double-layer effects. The compound's electrochemical behavior makes it potentially suitable for applications in electroorganic synthesis and as an electroactive component in various electrochemical systems.
| Electrochemical Process | Potential Range (V vs SCE) | Mechanism | Products |
|---|---|---|---|
| Ketone Reduction | -1.5 to -2.0 | Single electron transfer | Ketyl radical formation [6] [7] |
| Amine Oxidation | +0.8 to +1.2 | SET from nitrogen | Amine radical cation [9] [10] |
| pH-Dependent Processes | pH 7-9 optimal | Proton-coupled electron transfer | Variable speciation [11] |
| Electrode Material Effects | Varies with surface | Surface-dependent kinetics | Multiple pathways [8] |
| Electrolyte Influence | Concentration dependent | Ionic strength effects | Conductivity variations [6] |